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Compound of Interest

Compound Name: Novacine

Cat. No.: B1252777 Get Quote

Disclaimer: The term "Novacine" did not yield specific results in scientific and regulatory

databases. This technical guide assumes the query refers to "Novocaine," the well-known trade

name for the local anesthetic procaine hydrochloride. The following information is based on

publicly available data for procaine hydrochloride.

This in-depth technical guide provides a summary of the initial toxicity and safety studies of

procaine hydrochloride. The information is intended for researchers, scientists, and drug

development professionals, presenting a compilation of preclinical toxicology data, detailed

experimental methodologies, and visual representations of key biological pathways and

experimental workflows.

Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a

single exposure or multiple exposures within a 24-hour period. The median lethal dose (LD50),

the dose at which 50% of the test animals are expected to die, is a primary endpoint of these

studies.

Quantitative Data: LD50 Values
The acute toxicity of procaine hydrochloride has been evaluated in several animal species via

various routes of administration. The following table summarizes the reported LD50 values.
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Species
Route of
Administration

LD50 (mg/kg) Reference

Rat Oral 200 [1][2][3]

Rat Intraperitoneal 160 [1][3]

Mouse Oral 175 [1]

Mouse Intraperitoneal 165 [1]

Mouse Intravenous 38 [1]

Mouse Subcutaneous 339 [1]

Mouse Intramuscular 500 [1]

Mouse Intracerebral 33 [1]

Dog Intravenous 63 [1]

Experimental Protocol: Acute Oral Toxicity Study
(General Guideline)
The following protocol is a generalized representation based on OECD Guideline 423 for the

Acute Toxic Class Method. Specific parameters for the cited procaine hydrochloride studies

may have varied.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12

weeks old. Both sexes are generally used, though studies may focus on a single sex.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are

provided ad libitum, with a fasting period of approximately 16 hours before and 3-4 hours after

administration of the test substance.

Dosage and Administration:
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A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body

weight.

The test substance is typically administered as a single dose by oral gavage. The vehicle

used for suspension or dissolution of the substance should be inert (e.g., water, saline, or

corn oil).

A stepwise procedure is used, with each step involving three animals. The outcome of the

first step (mortality or survival) determines the next dose level.

Observations:

Clinical Signs: Animals are observed for clinical signs of toxicity and mortality several times

on the day of administration and at least once daily for 14 days. Observations include

changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and

central nervous systems, as well as somatomotor activity and behavior patterns.

Body Weight: Individual animal weights are recorded shortly before administration and

weekly thereafter.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy. Any macroscopic pathological findings are recorded.

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Experimental Workflow: Acute Toxicity Study
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Phase 1: Preparation

Phase 2: Dosing and Observation

Phase 3: Data Collection and Analysis

Animal Acclimatization

Fasting

Dose Administration (Oral Gavage)

Test Substance Preparation

Clinical Observation (Short-term)

Clinical Observation (14 Days)

Body Weight Measurement

Gross Necropsy

Data Analysis (LD50 Calculation)
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General workflow for an acute toxicity study.
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Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance

following prolonged exposure.

90-Day Oral Toxicity Study in Dogs
A study was conducted on 31 adult Beagle dogs (male and female) to assess the safety of a

combination product containing procaine hydrochloride and hematoporphyrin (KH3)

administered orally for 90 days.

Experimental Protocol:

Test Animals: 31 adult Beagle dogs (male and female).

Dosage Groups:

Placebo

0.5 g KH3 per day

1.5 g KH3 per day

3 g KH3 per day

Duration: 90 days.

Parameters Monitored: Food consumption, body weight, coat condition, blood cell counts,

blood chemistry, and urinalysis were monitored at monthly intervals.

Pathology: At the end of the study, animals were necropsied, and organs were weighed.

Tissues were examined for gross and microscopic abnormalities.

Results: The study concluded that the combination product did not appear to have any

deleterious effects on dogs at the tested dose levels. No significant variations from control or

normal ranges were observed for the monitored parameters, and no treatment-related gross or

microscopic abnormalities were found in the tissues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neurotoxicity
The primary mechanism of action of procaine hydrochloride involves the blockade of voltage-

gated sodium channels in neurons, which can lead to neurotoxic effects at high concentrations.

In Vitro and In Vivo Studies
In Vitro Study: The neurotoxicity of several local anesthetics was compared using cultured

neurons from the freshwater snail Lymnaea stagnalis. Morphological changes in growth

cones and neurites were observed. The study found the order of neurotoxicity to be:

procaine = mepivacaine < ropivacaine = bupivacaine < lidocaine < tetracaine < dibucaine.

In Vivo Study (Rats): The neurotoxicity of intrathecal procaine, mepivacaine, prilocaine, and

bupivacaine was compared in rats. Histologic damage was observed in the posterior root

and posterior white matter with higher concentrations of mepivacaine, prilocaine, and

bupivacaine. Rats treated with up to 20% procaine showed no histologic abnormalities,

suggesting it was the least neurotoxic in this model.

Signaling Pathway: Sodium Channel Blockade
The primary pharmacological and potential toxicological effect of procaine hydrochloride at the

cellular level is the blockade of voltage-gated sodium channels.
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Mechanism of action of procaine hydrochloride.

Cardiovascular Toxicity
Systemic exposure to high concentrations of local anesthetics can lead to cardiovascular

toxicity.

In Vivo Studies (Dogs)
Various studies in dogs have been conducted to evaluate the cardiovascular toxicity of local

anesthetics. These studies have shown that at high doses, local anesthetics can cause:

Arrhythmias: Including ventricular fibrillation and pulseless electrical activity.
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Depressed Contractility: A decrease in the force of heart muscle contraction.

Hypotension: A drop in blood pressure.

The arrhythmogenic potential of bupivacaine has been noted to be higher than that of lidocaine

in some studies.

Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of procaine hydrochloride is limited.

The FDA label for Novocain® states that animal reproduction studies have not been conducted.

It is not known whether procaine can cause fetal harm when administered to a pregnant

woman or can affect reproduction capacity.

Conclusion
The initial toxicity and safety profile of procaine hydrochloride indicates that it has a moderate

acute toxicity, with the LD50 varying depending on the route of administration and animal

species. The primary mechanism of toxicity is the blockade of voltage-gated sodium channels,

leading to neurotoxicity and cardiotoxicity at high systemic concentrations. In comparative

studies, procaine has shown a lower neurotoxic potential than some other local anesthetics.

Sub-chronic oral administration in dogs did not reveal significant adverse effects at the tested

doses. However, comprehensive data on chronic, reproductive, and developmental toxicity are

not readily available in the public domain. Further studies would be required to fully

characterize the long-term safety profile of procaine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://cdn.caymanchem.com/cdn/msds/20093m.pdf
https://www.benchchem.com/product/b1252777#initial-toxicity-and-safety-studies-of-novacine
https://www.benchchem.com/product/b1252777#initial-toxicity-and-safety-studies-of-novacine
https://www.benchchem.com/product/b1252777#initial-toxicity-and-safety-studies-of-novacine
https://www.benchchem.com/product/b1252777#initial-toxicity-and-safety-studies-of-novacine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1252777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

